molecular formula C21H20N4O4 B14963389 9-(3-ethoxy-4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-ethoxy-4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B14963389
M. Wt: 392.4 g/mol
InChI Key: NPGBVOQBCJDFFM-UHFFFAOYSA-N
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Description

9-(3-ethoxy-4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazoloquinazoline core, and a phenolic ether

Preparation Methods

The synthesis of 9-(3-ethoxy-4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The synthetic route may include the formation of the triazoloquinazoline core through cyclization reactions, followed by the introduction of the furan and phenolic ether groups via substitution reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The triazoloquinazoline core can be reduced under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-(3-ethoxy-4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core may interact with active sites of enzymes, inhibiting their activity. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The furan ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, such as:

  • 9-(4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(3-methoxy-4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of functional groups in 9-(3-ethoxy-4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one makes it distinct and potentially more versatile in its applications.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

9-(3-ethoxy-4-hydroxyphenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H20N4O4/c1-2-28-18-10-12(5-6-15(18)26)20-19-14(24-21-22-11-23-25(20)21)8-13(9-16(19)27)17-4-3-7-29-17/h3-7,10-11,13,20,26H,2,8-9H2,1H3,(H,22,23,24)

InChI Key

NPGBVOQBCJDFFM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=NC=NN25)O

Origin of Product

United States

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